molecular formula C16H16N4OS2 B11357337 4-methyl-2-phenyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide

4-methyl-2-phenyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide

Cat. No.: B11357337
M. Wt: 344.5 g/mol
InChI Key: JRNLUCDXBNZZGL-UHFFFAOYSA-N
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Description

4-METHYL-2-PHENYL-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-1,3-THIAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives

Properties

Molecular Formula

C16H16N4OS2

Molecular Weight

344.5 g/mol

IUPAC Name

4-methyl-2-phenyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C16H16N4OS2/c1-9(2)14-19-20-16(23-14)18-13(21)12-10(3)17-15(22-12)11-7-5-4-6-8-11/h4-9H,1-3H3,(H,18,20,21)

InChI Key

JRNLUCDXBNZZGL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=NN=C(S3)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-2-PHENYL-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-1,3-THIAZOLE-5-CARBOXAMIDE typically involves the reaction of 2-phenyl-1,3-thiazole-5-carboxylic acid with 5-(propan-2-yl)-1,3,4-thiadiazole-2-amine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature for several hours .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are used to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-METHYL-2-PHENYL-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-1,3-THIAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-METHYL-2-PHENYL-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-1,3-THIAZOLE-5-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-METHYL-2-PHENYL-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-1,3-THIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-phenyl-1,3-thiazole-5-carboxamide
  • 5-(Propan-2-yl)-1,3,4-thiadiazole-2-amine
  • 2-Phenyl-1,3-thiazole-5-carboxylic acid

Uniqueness

4-METHYL-2-PHENYL-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-1,3-THIAZOLE-5-CARBOXAMIDE is unique due to its combination of the thiadiazole and thiazole rings, which imparts distinct electronic and steric properties. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for various applications .

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